molecular formula C19H17N3O3S B2793685 3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370856-13-6

3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2793685
CAS RN: 370856-13-6
M. Wt: 367.42
InChI Key: PGOHPPFOMMRETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as quinolines, which are heterocyclic compounds with a two-ring structure containing a benzene ring fused to a pyridine ring .

Scientific Research Applications

Functionalized Partially Hydrogenated Quinolines Synthesis

A Stork reaction — intramolecular transamination — alkylation tandem protocol was employed to create functionalized partially hydrogenated quinolines, including derivatives of 3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. The molecular and crystal structures of these compounds were meticulously analyzed through X-ray diffraction, providing insights into their spatial arrangement and potential chemical interactions (Dyachenko et al., 2019).

Antiproliferative Activity and Molecular Modelling

In the realm of medicinal chemistry, 47 derivatives including thieno[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides were synthesized and assessed for their antiproliferative activity against various cell lines. Notably, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides series exhibited significant activity, particularly a compound with a 3-methoxyphenylcarboxamide moiety. Molecular modelling revealed intricate interactions of these compounds with key amino acids, providing a framework for understanding their antiproliferative mechanisms (Hung et al., 2014).

Diverse Applications

Polymorphic Modifications for Hypertension Remedy

An intriguing application was discovered in a derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which was identified to possess strong diuretic properties. This compound could potentially serve as a novel remedy for hypertension. Detailed crystallographic studies revealed two polymorphic modifications, providing valuable information on its structural adaptability and possible therapeutic mechanisms (Shishkina et al., 2018).

properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-11-5-2-4-10(8-11)21-18(24)17-16(20)13-9-12-14(22-19(13)26-17)6-3-7-15(12)23/h2,4-5,8-9H,3,6-7,20H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOHPPFOMMRETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.